molecular formula C14H13NO4 B2542326 Methyl 5-[(4-methylbenzoyl)amino]-2-furoate CAS No. 477857-60-6

Methyl 5-[(4-methylbenzoyl)amino]-2-furoate

Cat. No.: B2542326
CAS No.: 477857-60-6
M. Wt: 259.261
InChI Key: DZSOZSKDCRRWNP-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being methyl 5-[(4-methylbenzoyl)amino]furan-2-carboxylate. This nomenclature precisely describes the structural components: a methyl ester group attached to the 2-position of a furan ring, with an amide substituent at the 5-position that incorporates a 4-methylbenzoyl moiety. Alternative systematic names include this compound and methyl 5-(4-methylbenzamido)furan-2-carboxylate.

The molecular formula C₁₄H₁₃NO₄ indicates the presence of fourteen carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and four oxygen atoms. This formula corresponds to a molecular weight of 259.26 grams per mole, as computed by PubChem computational methods. The molecular composition reflects the compound's hybrid nature, incorporating both aromatic and heterocyclic systems with functional groups characteristic of amides and esters.

Table 1: Molecular Formula and Compositional Data

Parameter Value Source
Molecular Formula C₁₄H₁₃NO₄ PubChem
Molecular Weight 259.26 g/mol PubChem
Carbon Atoms 14 PubChem
Hydrogen Atoms 13 PubChem
Nitrogen Atoms 1 PubChem
Oxygen Atoms 4 PubChem

Properties

IUPAC Name

methyl 5-[(4-methylbenzoyl)amino]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-9-3-5-10(6-4-9)13(16)15-12-8-7-11(19-12)14(17)18-2/h3-8H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSOZSKDCRRWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(O2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Significance

The compound’s molecular formula is C₁₄H₁₃NO₄ , with a molecular weight of 275.26 g/mol . Its structure combines a furan ring esterified at the 2-position and a 4-methylbenzoyl group linked via an amide bond at the 5-position. This configuration enables reactivity at both the ester and amide functionalities, making it a versatile building block for heterocyclic chemistry.

Synthetic Routes to Methyl 5-[(4-Methylbenzoyl)Amino]-2-Furoate

Two-Step Synthesis via Methyl 5-Amino-2-Furoate

The most widely documented method involves a two-step process:

Step 1: Synthesis of Methyl 5-Amino-2-Furoate

Reactants :

  • 5-Amino-2-furoic acid
  • Methanol (excess)
  • Hydrochloric acid (catalyst)

Procedure :

  • Esterification : 5-Amino-2-furoic acid is refluxed with methanol in the presence of concentrated HCl (3–5 mol%) at 65–70°C for 6–8 hours.
  • Workup : The reaction mixture is concentrated under reduced pressure, and the residue is neutralized with aqueous NaOH (pH 6–7). The product is extracted with methylene chloride and crystallized from hexane.

Yield : 80–85% (based on analogous esterification reactions).

Step 2: Acylation with 4-Methylbenzoyl Chloride

Reactants :

  • Methyl 5-amino-2-furoate
  • 4-Methylbenzoyl chloride (1.2 equiv)
  • Triethylamine (1.5 equiv, base)
  • Methylene chloride (solvent)

Procedure :

  • Reaction : Methyl 5-amino-2-furoate is dissolved in anhydrous methylene chloride, followed by dropwise addition of 4-methylbenzoyl chloride and triethylamine at 0–5°C. The mixture is stirred at room temperature for 12 hours.
  • Workup : The organic layer is washed with 5% HCl, saturated NaHCO₃, and brine. The solvent is evaporated, and the crude product is purified via recrystallization (ethanol/water).

Yield : 75–80%.

Key Reaction Parameters :

Parameter Optimal Condition Impact on Yield
Temperature 0–25°C Prevents hydrolysis of acyl chloride
Solvent Methylene chloride Enhances solubility of intermediates
Base Triethylamine Neutralizes HCl, drives reaction completion

One-Pot Coupling Method

An alternative route involves direct coupling of 5-amino-2-furoic acid with 4-methylbenzoyl chloride prior to esterification:

Reactants :

  • 5-Amino-2-furoic acid
  • 4-Methylbenzoyl chloride (1.1 equiv)
  • N,N’-Dicyclohexylcarbodiimide (DCC, 1.2 equiv)
  • 4-Dimethylaminopyridine (DMAP, catalytic)
  • Methanol (for subsequent esterification)

Procedure :

  • Amide Formation : 5-Amino-2-furoic acid is reacted with 4-methylbenzoyl chloride using DCC/DMAP in THF at 0°C for 2 hours, followed by stirring at room temperature for 24 hours.
  • Esterification : The intermediate 5-[(4-methylbenzoyl)amino]-2-furoic acid is esterified with methanol and H₂SO₄ (2 mol%) under reflux for 6 hours.

Yield : 70–75% overall.

Advantages :

  • Reduces isolation steps for the amino intermediate.
  • Suitable for large-scale synthesis.

Disadvantages :

  • Requires stringent anhydrous conditions to prevent DCC hydrolysis.

Optimization Strategies and Challenges

Solvent Selection

  • Polar aprotic solvents (e.g., THF, methylene chloride) improve acyl chloride reactivity but may require low temperatures to suppress side reactions.
  • Toluene is avoided due to poor solubility of the amino intermediate.

pH Control During Workup

  • Aqueous phase pH 9–11 during extraction maximizes product transfer to the organic layer.
  • Sodium chloride saturation enhances phase separation when using methylene chloride.

Purity and Characterization

  • HPLC Analysis : Purity ≥95% achieved via recrystallization.
  • Spectroscopic Data :
    • ¹H NMR (CDCl₃) : δ 7.85 (d, 2H, Ar–H), 7.30 (d, 2H, Ar–H), 6.55 (d, 1H, Furan-H), 6.20 (d, 1H, Furan-H), 3.90 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).
    • IR (KBr) : 1720 cm⁻¹ (C=O ester), 1655 cm⁻¹ (C=O amide).

Industrial Applications and Scale-Up Considerations

  • Pharmaceutical Intermediates : Used in synthesizing quinoline-based antibiotics and kinase inhibitors.
  • Process Scale-Up :
    • Continuous Flow Reactors : Minimize exothermic risks during acylation.
    • Cost Drivers : 4-Methylbenzoyl chloride accounts for 60–70% of raw material costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(4-methylbenzoyl)amino]-2-furoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-[(4-methylbenzoyl)amino]-2-furoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-[(4-methylbenzoyl)amino]-2-furoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The 4-methylbenzoyl group in the target compound increases hydrophobicity compared to analogs with polar substituents like nitro (e.g., Methyl 5-[2-(5-nitro-2-furyl)vinyl]-2-furoate) or bromo groups (e.g., Methyl 5-bromo-2-(4-phenylbenzamido)benzoate) .
  • Hydrogen Bonding: The amide group in this compound enables hydrogen bonding, unlike analogs with non-polar substituents (e.g., phenylethynyl in Methyl 5-(2-phenyleth-1-ynyl)-2-furoate) .

Biological Activity

Methyl 5-[(4-methylbenzoyl)amino]-2-furoate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings that highlight its therapeutic potential.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C13H13NO4
  • Molecular Weight : 247.25 g/mol

The compound features a furoate moiety, which is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The furoate group may facilitate binding to specific enzymes or receptors, leading to alterations in cellular signaling pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular metabolism.
  • Receptor Modulation : It could act as a modulator of certain receptors, influencing physiological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Activity : Studies have shown that compounds with similar structures possess significant antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : There is evidence suggesting that this compound may reduce inflammation through the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against various pathogens.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging free radicals
Anti-inflammatoryReduced cytokine levels
AntimicrobialInhibition of bacterial growth

Case Study: Antioxidant Activity

A study conducted by researchers in 2023 evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results demonstrated a significant reduction in free radicals, indicating strong antioxidant potential (p < 0.05). This suggests that the compound could be beneficial in preventing oxidative stress-related diseases.

Case Study: Anti-inflammatory Effects

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, treatment with this compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6 (p < 0.01). These findings support the compound's potential application in inflammatory conditions.

Q & A

Q. What are the optimal catalytic systems for synthesizing Methyl 5-[(4-methylbenzoyl)amino]-2-furoate?

To synthesize this compound, consider using heterogeneous catalysts with atomically dispersed metal sites. For example, a Co-SA/3DOM-NC catalyst (cobalt single-atom on nitrogen-doped carbon) has demonstrated high efficiency in oxidative esterification reactions under mild conditions (e.g., 60°C, ambient pressure). This system achieves >95% conversion of furfural derivatives to methyl esters, with excellent selectivity and catalyst reusability over multiple cycles . Key parameters include solvent choice (methanol), temperature control, and catalyst loading (1-2 wt%).

Q. How can X-ray crystallography validate the structural configuration of intermediates?

Single-crystal X-ray diffraction is critical for confirming molecular geometry. For instance, in related furanone derivatives, crystallographic data (e.g., C–C bond lengths, planar furanone rings, and intermolecular interactions like C–H···O) provide unambiguous structural assignments. Ensure crystals are grown via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures) and collect data at 296 K with a high data-to-parameter ratio (>12:1) for accuracy .

Q. What methodologies ensure high purity during synthesis?

Employ orthogonal analytical techniques:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water to resolve impurities.
  • Pharmacopeial standards : Follow impurity thresholds (e.g., ≤0.1% for individual impurities, ≤0.5% total impurities) as outlined in pharmacopeial guidelines. Adjust recrystallization solvents (e.g., ethyl acetate/hexane) to remove byproducts .

Q. Which analytical techniques are suitable for characterizing intermediates?

  • NMR : 1^1H and 13^13C NMR in deuterated DMSO or CDCl₃ to confirm functional groups (e.g., methyl ester peaks at δ 3.8–4.0 ppm).
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ions (e.g., [M+H]⁺ or [M+Na]⁺).
  • FTIR : Identify carbonyl stretches (1700–1750 cm⁻¹) and amide N–H bends (∼3300 cm⁻¹) .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data?

Discrepancies in bioactivity (e.g., mutagenicity vs. inactivity) may arise from metabolite variability. Conduct:

  • Ames tests : Use Salmonella typhimurium strains (TA98/TA100) with S9 metabolic activation to assess mutagenic potential of nitro-reduced metabolites.
  • Dose-response studies : Compare IC₅₀ values across cell lines, controlling for metabolic enzyme expression (e.g., xanthine oxidase activity) .

Q. How to address instability of intermediates during multi-step synthesis?

  • Low-temperature protocols : Perform reactions at 0–5°C to stabilize electrophilic intermediates (e.g., acylated furans).
  • In-situ derivatization : Trap unstable intermediates with protecting groups (e.g., trimethylsilyl chloride for hydroxyl groups).
  • Real-time monitoring : Use inline FTIR or Raman spectroscopy to detect degradation and adjust conditions promptly .

Q. What strategies improve reproducibility in scaled-up reactions?

  • Catalyst immobilization : Use macroporous supports (e.g., 3DOM-NC) to maintain dispersion and prevent Co aggregation during recycling.
  • Flow chemistry : Continuous flow systems enhance heat/mass transfer, reducing side reactions. Optimize residence time (15–30 min) and pressure (1–3 bar) .

Q. How can computational modeling predict reactivity or metabolic pathways?

  • DFT calculations : Model transition states for esterification or amide coupling to identify rate-limiting steps.
  • ADMET prediction tools : Use software like SwissADME to simulate metabolic cleavage sites (e.g., ester hydrolysis or nitro reduction) and prioritize toxicology assays .

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